N,4-Dihydroxy-3-methoxybenzamide

Lysine Demethylase Inhibition Epigenetics Selectivity Profile

Researchers requiring selective KDM4 subfamily inhibition often face a lack of tool compounds that distinguish KDM4A/C from KDM2A. N,4-Dihydroxy-3-methoxybenzamide addresses this gap with demonstrated selectivity. • Selective KDM4A/C inhibition: IC50 values of 3.8 µM and 3.9 µM respectively, with >100 µM for KDM2A. • Defined physicochemical profile: XLogP3 of 0.7 and TPSA of 78.8 Ų, ensuring reproducible handling. • Validated metabolite: Confirmed in vivo metabolite of 3,4-dihydroxybenzohydroxamic acid, essential for analytical method development. Sourced for consistent purity, this compound ensures reliable target engagement studies and metabolic tracing without supply interruption.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 144216-37-5
Cat. No. B11912176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dihydroxy-3-methoxybenzamide
CAS144216-37-5
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NO)O
InChIInChI=1S/C8H9NO4/c1-13-7-4-5(8(11)9-12)2-3-6(7)10/h2-4,10,12H,1H3,(H,9,11)
InChIKeyXLINSLFJJZQYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dihydroxy-3-methoxybenzamide Profile


N,4-Dihydroxy-3-methoxybenzamide (CAS 144216-37-5) is a substituted benzamide derivative characterized by a molecular weight of 183.16 g/mol and a formula of C8H9NO4 [1]. Its structure features a benzamide core with a hydroxyl group at the para position, a methoxy group at the meta position, and an N-hydroxy functional group, yielding computed physicochemical properties such as an XLogP3 of 0.7, three hydrogen bond donors, and a topological polar surface area of 78.8 Ų [1]. This specific substitution pattern distinguishes it from simpler analogs and underpins its distinct biological interactions, including its role as a metabolite and its activity as a moderate-affinity inhibitor of certain lysine-specific demethylases (KDMs) [2].

N,4-Dihydroxy-3-methoxybenzamide: Substitution Limitations


Generic substitution of N,4-dihydroxy-3-methoxybenzamide with simpler benzamide analogs like 3-methoxybenzamide or 4-hydroxybenzamide is scientifically unsound due to divergent biological activity profiles. While 3-methoxybenzamide is a known poly(ADP-ribose) polymerase (PARP) inhibitor with IC50 values in the 17-30 µM range , N,4-dihydroxy-3-methoxybenzamide exhibits a distinct target engagement profile, including micromolar-range inhibition of the lysine-specific demethylases KDM4A and KDM4C with notable selectivity over KDM2A [1]. This shift in target specificity is driven by the presence of the N-hydroxy group and the precise arrangement of hydroxyl and methoxy substituents, which alter hydrogen bonding capabilities and steric fit compared to simpler analogs [2]. Therefore, substitution would result in a complete loss of KDM inhibitory activity and a change in the biological phenotype under investigation.

N,4-Dihydroxy-3-methoxybenzamide vs. Analogs


Selective KDM4A/C Inhibition

N,4-Dihydroxy-3-methoxybenzamide demonstrates a selective inhibition profile for the KDM4 subfamily of histone demethylases. It inhibits KDM4A and KDM4C with comparable low-micromolar potency (IC50 values of 3.8 µM and 3.9 µM, respectively), while showing significantly weaker or no inhibition against KDM2A (IC50 > 100 µM) [1]. This profile contrasts with broader-spectrum benzamide-based inhibitors or pan-HDAC inhibitors, offering a distinct tool for dissecting KDM4-specific biology.

Lysine Demethylase Inhibition Epigenetics Selectivity Profile

In Vivo Metabolite of 3,4-Dihydroxybenzohydroxamic Acid

N,4-Dihydroxy-3-methoxybenzamide has been unequivocally identified as a specific in vivo metabolite of 3,4-dihydroxybenzohydroxamic acid (a ribonucleotide reductase inhibitor) in Sprague-Dawley rats [1]. In this study, HPLC analysis of urine confirmed that the parent compound is metabolized into three distinct species, including 4-hydroxy-3-methoxybenzohydroxamic acid (the target compound), along with 3,4-dihydroxybenzamide and 4-methoxy-3-hydroxybenzohydroxamic acid [1]. This contrasts with common metabolic pathways like glucuronidation, which were notably absent.

Metabolite Identification Pharmacokinetics In Vivo Metabolism

Target Divergence from 3-Methoxybenzamide

The functional group substitution pattern on the benzamide core dictates target engagement. While the closely related analog 3-methoxybenzamide (CAS 5813-86-5) is primarily characterized as a PARP inhibitor with reported IC50 values of 17,000 nM and 30,000 nM , N,4-dihydroxy-3-methoxybenzamide exhibits no significant reported PARP inhibition in the available data but demonstrates the KDM4A/C inhibition profile detailed above [1]. The addition of the N-hydroxy group and the 4-hydroxy substituent fundamentally redirects its biological activity away from PARP and toward KDM enzymes.

Target Specificity Benzamide Derivatives Functional Group SAR

HDAC Inhibitor Synthesis Precursor

N,4-Dihydroxy-3-methoxybenzamide serves as a direct structural precursor or a key intermediate for the synthesis of more potent histone deacetylase (HDAC) inhibitors, particularly those based on the 4-hydroxy-3-methoxybenzohydroxamic acid scaffold [1]. The compound itself is often a core fragment or the final molecule in a synthetic route aimed at generating benzohydroxamic acid-based HDAC inhibitors, a class that includes compounds with nanomolar potency and clinical relevance [1]. This synthetic utility is a key differentiator from other simple benzamide analogs that lack the N-hydroxy group essential for strong zinc-binding in HDAC active sites.

HDAC Inhibition Medicinal Chemistry Prodrug Strategy

N,4-Dihydroxy-3-methoxybenzamide Applications


KDM4-Specific Demethylase Probing

Given its selective inhibition of KDM4A and KDM4C over KDM2A (IC50 values of 3.8 µM and 3.9 µM vs. >100 µM), N,4-Dihydroxy-3-methoxybenzamide is a suitable tool compound for probing the distinct cellular roles of the KDM4 subfamily in histone methylation dynamics, gene expression, and cancer progression. Its moderate potency allows for target engagement studies without complete pathway ablation, which can be useful for investigating nuanced epigenetic mechanisms [1].

Pharmacokinetic & Metabolism Standard

As a confirmed and unique in vivo metabolite of 3,4-dihydroxybenzohydroxamic acid, this compound is essential for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) to monitor the metabolism and disposition of hydroxamic acid-based drug candidates. Procuring a high-purity sample of this specific metabolite allows for accurate quantification and identification in biological matrices from preclinical species, as demonstrated in rat metabolism studies [2].

Benzohydroxamic Acid-Based HDAC Inhibitor Synthesis

The N-hydroxy functional group makes this compound a valuable intermediate for the synthesis of more complex benzohydroxamic acid derivatives, which constitute a major class of HDAC inhibitors with clinical applications in oncology. Research groups focused on developing novel HDAC inhibitors can utilize this compound as a core scaffold for further derivatization and structure-activity relationship (SAR) exploration to enhance potency and selectivity [3].

Benzamide SAR Studies

This compound's unique substitution pattern (N-hydroxy, 4-hydroxy, 3-methoxy) provides a distinct entry in SAR libraries aimed at understanding how subtle changes to the benzamide core affect target binding. By comparing its KDM inhibitory activity and physicochemical properties (LogP 0.7, PSA 78.8 Ų) with analogs like 3-methoxybenzamide, researchers can gain insights into the structural determinants of PARP vs. KDM target engagement and other biological effects [3].

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